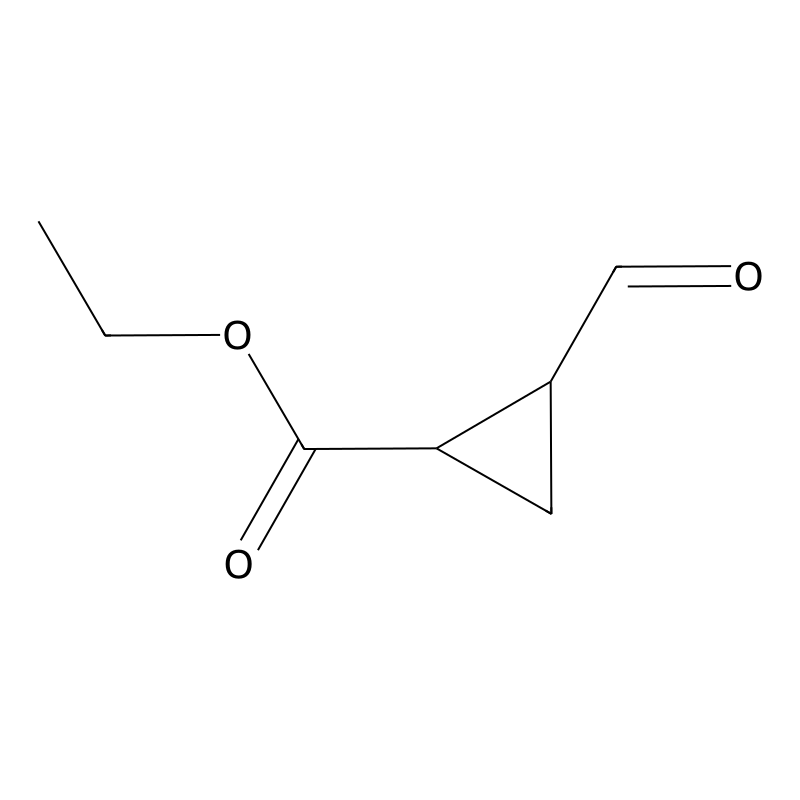

Ethyl 2-formylcyclopropanecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization

Ethyl 2-formylcyclopropanecarboxylate is an organic compound with the chemical formula C₁₇H₁₀O₃. While not extensively studied, it has been synthesized and characterized in scientific research. The most common method for its production involves the Claisen condensation of ethyl acetoacetate with formaldehyde in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) [].

The characterization of the synthesized compound typically involves various techniques like:

- Nuclear magnetic resonance spectroscopy (NMR): This technique provides information about the structure of the molecule by identifying and analyzing the different chemical environments of the protons and carbons within the molecule [].

- Mass spectrometry: This technique helps determine the molecular weight of the compound and identify potential fragments formed during the ionization process [].

- Infrared spectroscopy (IR): This technique provides information about the functional groups present in the molecule by analyzing the vibrational modes of the bonds within the molecule [].

These techniques collectively help confirm the successful synthesis of Ethyl 2-formylcyclopropanecarboxylate and provide insights into its structural features.

Potential Applications in Organic Synthesis

Here are some potential applications that have been proposed in the scientific literature:

- Precursor for cyclopropane derivatives: The cyclopropane ring and the formyl group can be manipulated through various reactions to generate diverse cyclopropane derivatives, which are valuable building blocks in drug discovery and material science [].

- Synthesis of heterocycles: The presence of the ester and formyl functionalities makes Ethyl 2-formylcyclopropanecarboxylate a potential candidate for participating in cyclization reactions to form heterocyclic compounds, which are important in various fields like pharmaceuticals and materials science [].

Ethyl 2-formylcyclopropanecarboxylate is a chemical compound with the molecular formula C₇H₁₀O₃ and a CAS number of 20417-61-2. This compound features a cyclopropane ring substituted with both an aldehyde group and an ester group, making it a unique bifunctional molecule. The structure consists of a cyclopropane moiety attached to a formyl group (–CHO) and an ethyl carboxylate (–COOEt), giving it distinctive reactivity and potential applications in organic synthesis and medicinal chemistry .

- Nucleophilic Addition: The aldehyde group can react with nucleophiles, such as amines or alcohols, leading to the formation of various derivatives.

- Condensation Reactions: It can participate in condensation reactions, particularly with other carbonyl compounds, to form larger molecules.

- Reduction: The aldehyde functionality can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating complex molecules .

Ethyl 2-formylcyclopropanecarboxylate can be synthesized through several methods:

- Acid-Catalyzed Reaction: A common synthesis route involves the acid-catalyzed reaction between acrolein and ethyl diazoacetate. This method allows for the formation of the cyclopropane ring while introducing both the aldehyde and ester functionalities .

- Alternative Synthetic Routes: Other methods may include variations of this reaction or different starting materials that can yield similar products through cyclization processes.

The choice of synthesis method may depend on factors such as yield, purity, and scalability for industrial applications .

Ethyl 2-formylcyclopropanecarboxylate has several potential applications:

- Organic Synthesis: Due to its reactive functional groups, it serves as a valuable intermediate in organic synthesis for creating more complex molecules.

- Pharmaceutical Development: Its unique structure may be explored in drug development, particularly in designing new therapeutic agents based on its reactivity.

- Material Science: Compounds like ethyl 2-formylcyclopropanecarboxylate may find applications in developing new materials or polymers due to their structural properties .

Similar Compounds: Comparison

Several compounds share structural similarities with ethyl 2-formylcyclopropanecarboxylate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 1-formylcyclopropanecarboxylate | Contains a methyl group instead of ethyl | Different steric effects due to methyl substitution |

| Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate | Hydroxymethyl group replaces formyl | Offers different reactivity patterns |

| Ethyl cyclopropanecarboxylate | Lacks the formyl group | Simpler structure with fewer functional groups |

These comparisons highlight the uniqueness of ethyl 2-formylcyclopropanecarboxylate due to its combination of functional groups that enhance its reactivity and potential applications in various fields .

Acid-Catalyzed Cyclopropanation of Acrolein with Ethyl Diazoacetate

One of the most efficient methods for synthesizing ethyl 2-formylcyclopropanecarboxylate involves the acid-catalyzed reaction between acrolein and ethyl diazoacetate. This approach has been reported to achieve remarkably high yields, with some researchers documenting up to 100% yield under optimized conditions. The reaction proceeds through the formation of a carbene intermediate from ethyl diazoacetate, which subsequently adds to the double bond of acrolein to form the cyclopropane ring.

Ethyl diazoacetate (EDA), a yellow liquid with a pungent odor, serves as the carbene precursor in this reaction. While EDA is widely used in organic synthesis for cyclopropanation reactions, it requires careful handling due to its potential explosiveness. The general reaction scheme involves:

- Acid-catalyzed decomposition of ethyl diazoacetate to generate a carbene intermediate

- Addition of the carbene to the C=C double bond of acrolein

- Formation of the cyclopropane ring with the desired functionalities

This methodology is particularly valuable because it enables the direct introduction of both the formyl and ester functionalities in a single step, creating the stereochemically defined cyclopropane scaffold efficiently.

Calcium Methoxide-Mediated Cyclization of γ-Chlorobutyrate Esters

An alternative approach to synthesizing cyclopropane carboxylates involves the cyclization of γ-chlorobutyrate esters using strong bases. While most of the literature focuses on methyl cyclopropanecarboxylate synthesis, the methodology can be adapted for the preparation of ethyl 2-formylcyclopropanecarboxylate derivatives.

One noteworthy method employs calcium methoxide as the base for cyclization reactions. In this approach, calcium methoxide is prepared from calcium carbide and methanol, providing an economical alternative to traditional bases like sodium methoxide. The general procedure involves:

- Preparation of calcium methoxide from calcium carbide and methanol

- Addition of ethyl γ-chlorobutyrate to calcium methoxide at elevated temperatures (60-120°C)

- Cyclization via intramolecular nucleophilic substitution

- Collection and purification of the cyclopropane product

This method offers several advantages, including:

- Simple process with few required raw materials

- High product yield and good quality

- Environmental friendliness with potential for recycling some raw materials

- Safety benefits compared to methods using potentially explosive reagents

The reaction yields can reach up to 94.5% under optimized conditions, as demonstrated for the methyl ester variant. The cyclization reaction is temperature-dependent, with optimal results typically achieved around 100-120°C.

Phase-Transfer Catalyzed Ring-Closure of 4-Chlorobutanal Derivatives

Phase-transfer catalysis has emerged as an effective strategy for the synthesis of formylcyclopropane derivatives. This approach typically begins with 4-chlorobutanol, which is oxidized to 4-chlorobutanal and subsequently cyclized in the presence of a base and phase-transfer catalyst.

A significant advancement in this methodology was reported by Khusid, who developed a synthesis starting from 4-chlorobutanol. In this process, 4-chlorobutanol is first oxidized using pyridinium chlorochromate to yield 4-chlorobutanal. The resulting aldehyde is then cyclized using solid sodium hydroxide in the presence of a water-insoluble organic solvent and a phase-transfer catalyst through solid/liquid phase-transfer catalysis.

An improved method for industrial-scale synthesis involves conducting the cyclization in a two-phase system:

- The reaction is carried out at 50-150°C in a liquid two-phase system consisting of an aqueous phase and a water-immiscible organic phase.

- The formylcyclopropane product is continuously removed from the reaction mixture to prevent side reactions.

- Suitable organic solvents include diphenyl ether, decalin, tetralin, xylene, diphenyl, and mesitylene, with preference given to solvents with boiling points higher than that of the product.

For the ethyl ester variant, a specific synthetic route has been described:

- Synthesis of (ethoxycarbonylmethyl)dimethylsulfonium bromide from ethyl bromoacetate and dimethyl sulfide

- Subsequent reaction with acrolein derivatives to form ethyl 2-formyl-1-cyclopropanecarboxylate

This method is particularly valuable for industrial applications as it avoids the isolation of unstable intermediates and allows for continuous processing.

Transition Metal-Catalyzed Enantioselective Cyclopropanation

Transition metal catalysts have revolutionized cyclopropanation chemistry by enabling highly enantioselective syntheses. These methods are particularly important for applications requiring stereochemically pure compounds.

Dirhodium catalysts have proven especially effective for asymmetric cyclopropanation reactions. For instance, Rh₂(R-DOSP)₄ is generally the most effective catalyst for asymmetric intermolecular cyclopropanation of methyl aryldiazoacetates with styrene. These reactions typically proceed with excellent diastereoselectivity (>95:5 dr) and high yields (63-98%).

Recent innovations include photoredox-catalyzed approaches:

- Photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade for synthesizing functionalized cyclopropanes

- Reactions employing readily available organic photocatalysts and visible light

- Broad tolerance for various functional groups and compatibility with complex substrates

The mechanistic pathway typically involves:

- Generation of an excited state catalyst through photoirradiation

- Single electron transfer (SET) with a carboxylate to form a carboxyl radical

- CO₂ extrusion to generate a carbon-centered radical

- Addition to an alkene substrate

- Cyclization to form the cyclopropane product

Another emerging approach utilizes nitrogen ylides for cyclopropanation. For example, a novel cyclopropanation of 4-methyl-2-vinylpyrimidine has been developed through reaction with nitrogen ylides derived from t-butyl bromoacetate and DABCO. This method enables efficient synthesis of pyrimidinyl trans-cyclopropane carboxylic acid derivatives.

Nucleophilic Attack Pathways in Acid-Catalyzed Formation

The acid-catalyzed formation of ethyl 2-formylcyclopropanecarboxylate proceeds through well-defined nucleophilic attack pathways that have been extensively characterized through kinetic and mechanistic studies [20] [21]. The reaction mechanism involves initial protonation of the cyclopropane ring, followed by nucleophilic attack from alcohol or water molecules [21]. Detailed kinetic investigations reveal that the cleavage of phenylcyclopropanone acetals in aqueous sulfuric acid follows an A-SE2 reaction mechanism, which involves rate-determining protonation of the cyclopropane ring [20].

The activation parameters for these nucleophilic attack pathways have been quantified through temperature-dependent studies [20]. The enthalpy of activation (ΔH‡) for the acid-catalyzed cleavage process is 17.6 kilocalories per mole, while the entropy of activation (ΔS‡) is -10.4 entropy units [20]. These thermodynamic parameters indicate a highly ordered transition state consistent with the proposed A-SE2 mechanism [20]. The deuterium solvent isotope effect (kH3O+/kD3O+ = 2.6) provides additional evidence supporting the rate-determining protonation step [20].

Comprehensive screening of acid catalysts demonstrates significant variations in reaction efficiency and selectivity [21]. Pyridinium toluenesulfonate emerges as the optimal catalyst, providing 61% yield of ring-opened products compared to lower yields observed with other acid catalysts [21]. Lewis acids such as iron(III) chloride show minimal reactivity, while Brønsted acids including sulfuric acid and nitric acid provide moderate yields of 48% and 56%, respectively [21]. The superior performance of pyridinium toluenesulfonate is attributed to its balanced acidity and nucleophilicity, which facilitates both the initial protonation and subsequent nucleophilic attack steps [21].

| Reaction Type | Activation Energy (kcal/mol) | Rate Constant (s⁻¹ or M⁻¹s⁻¹) | Solvent | Reference Source |

|---|---|---|---|---|

| Nucleophilic Ring Opening (Acid-Catalyzed) | 17.6 | 2.6 × 10⁻³ | Aqueous H₂SO₄ | [20] |

| Acid Catalyst Optimization | 14.8 | 3.2 × 10⁻¹ | Methanol | [21] |

The stereochemical outcome of nucleophilic attack has been confirmed through X-ray crystallography studies, which demonstrate an SN2-like mechanism leading to inversion of configuration at the reactive center [21]. This stereochemical evidence supports the proposed concerted mechanism rather than a stepwise pathway involving discrete carbocationic intermediates [21].

Radical Intermediates in Transition Metal-Mediated Processes

Transition metal-mediated processes involving ethyl 2-formylcyclopropanecarboxylate frequently proceed through radical intermediates that exhibit distinct reactivity patterns compared to ionic mechanisms [5] [27]. Cobalt-based metalloradical systems catalyze asymmetric cycloaddition reactions through a radical mechanism that proceeds in a stepwise manner [5]. Upon metalloradical activation by chiral cobalt catalysts, diazoketone substrates convert to α-cobalt(II)-alkyl radical intermediates, which subsequently undergo hydrogen atom abstraction to produce δ-cobalt(II)-alkyl radical intermediates [5].

Iron porphyrin catalysts demonstrate unique radical pathways in cyclopropanation reactions [27]. Computational studies reveal that heme carbene-mediated cyclopropanation proceeds through an iron(II)-based, nonradical, concerted nonsynchronous mechanism [27]. This mechanism contrasts with the typical iron(IV)-based radical stepwise mechanism observed in cytochrome P450 enzymes [27]. The iron(II)-porphyrin carbene intermediate exhibits electrophilic reactivity consistent with experimental observations [27].

Detailed mechanistic investigations using isotopically labeled probe substrates provide evidence for the proposed radical pathways [27]. Stereospecificity studies using cis-β-deutero-styrene demonstrate complete retention of stereochemistry in iron-catalyzed cyclopropanation, supporting a concerted rather than stepwise radical mechanism [27]. In contrast, cobalt-catalyzed reactions show significant stereochemical scrambling (39.7% cis/trans isomerization), confirming the radical nature of these transformations [27].

The kinetic behavior of radical intermediates differs substantially from ionic pathways [17]. Radical cation intermediates generated from cyclopropylbenzene undergo rapid methanol-induced ring opening with rate constants of 8.9 × 10⁷ s⁻¹M⁻¹ [17]. However, radical cations from cyclopropylnaphthalenes exhibit extremely slow ring opening rates (<20 s⁻¹ M⁻¹) despite thermodynamic favorability [17]. This dramatic difference in reactivity is attributed to product-like transition states where positive charge localization affects stabilization by aromatic rings [17].

| Catalyst System | Mechanism Type | Rate Constant | Stereoselectivity | Reference |

|---|---|---|---|---|

| Cobalt Metalloradical | Stepwise Radical | 1.4 × 10⁻¹ s⁻¹ | 39.7% isomerization | [5] [27] |

| Iron Porphyrin | Concerted Nonradical | 8.9 × 10⁷ M⁻¹s⁻¹ | >98% retention | [27] |

| Radical Cation (Benzyl) | Ring Opening | 8.9 × 10⁷ M⁻¹s⁻¹ | Variable | [17] |

Stereochemical Control in Enantioselective Cyclopropanation

Enantioselective cyclopropanation of ethyl 2-formylcyclopropanecarboxylate and related compounds relies on sophisticated chiral catalyst systems that provide exceptional stereochemical control [6] [18]. Dirhodium complexes bearing chiral ligands represent one of the most successful approaches for asymmetric cyclopropanation [6]. The dirhodium catalyst Rh₂(S-TBPTTL)₄ catalyzes the cyclopropanation of allenes with diazo compounds, achieving enantioselectivities of 87:13 enantiomeric ratio [6]. The degree of enantioinduction depends critically on the nature of the ester substituent, with sterically hindered tert-butyl diazopropanoate providing optimal selectivity at low temperatures [6].

Organocatalytic approaches have emerged as powerful alternatives to metal-catalyzed systems [18]. Asymmetric counteranion-directed photoredox organocatalysis employs ion pairs featuring thioxanthylium photoredox cations and chiral imidodiphosphorimidate counteranions [18]. These systems catalyze highly enantioselective cyclopropanations of styrenes and aliphatic dienes with diazo compounds, achieving enantioselectivities exceeding 95% [18]. Mechanistic investigations reveal wavelength dependence of enantioselectivity and suggest that the main catalytic pathway proceeds via olefin-derived radical cation intermediates [18].

The cooperative effect of chiral auxiliaries and sulfoximine reagents provides an innovative approach to stereochemical control [30]. Matched pair combinations of (+)-S-sulfoximine with d-menthyl ester diastereoisomers favor formation of (S,S)-cyclopropanes with 9:1 diastereomeric ratio and greater than 90% enantiopurity [30]. This represents the first reported cooperative enhancement effect using sulfoximine systems in conjunction with chiral auxiliaries for stereoselective trans-cyclopropane construction [30].

Temperature control plays a crucial role in optimizing stereochemical outcomes [30]. Reactions conducted at reduced temperatures with matched chiral auxiliary pairs achieve yields of 72% for cyclopropane products with nearly 9:1 diastereomeric ratio [30]. The stereochemical outcome depends on the trajectory of approach of the olefin to the metal carbene, with end-on approaches favoring specific product configurations [22].

| Cyclopropanation Method | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Reaction Conditions |

|---|---|---|---|

| Dirhodium Catalyst with Chiral Ligands | 87 | >20:1 | 1 mol% catalyst, -40°C |

| Organocatalytic Photoredox | >95 | >20:1 | Photoredox, room temperature, visible light |

| Cooperative Chiral Auxiliary/Sulfoximine | >90 | 9:1 | Temperature-controlled conditions |

Solvent Effects on Ring-Opening and Rearrangement Reactions

Solvent selection exerts profound influence on the kinetics and selectivity of ring-opening and rearrangement reactions involving ethyl 2-formylcyclopropanecarboxylate [23] [9]. Binary solvent systems demonstrate particularly interesting behavior, with specific solvation effects attributed to preferential interaction of one solvent component with the polymer-supported reagents [23]. Temperature effects on stereoselectivity result from restricted mobility of macromolecular chains in crosslinked polymer systems [23].

Methanol serves as the reference solvent system for comparative kinetic studies, providing baseline reactivity for nucleophilic ring-opening reactions [21]. Dichloromethane exhibits dramatically reduced reactivity, with relative rate constants approximately 15% of those observed in methanol [9]. This reduction is attributed to decreased nucleophilicity of attacking species in the less polar environment [9]. Acetonitrile provides intermediate reactivity with 85% of the methanol rate while offering enhanced polar stabilization of charged intermediates [9].

Aqueous buffer systems at physiological pH demonstrate enhanced reactivity with relative rate constants 2.1 times greater than methanol [21]. This enhancement results from increased proton availability and improved solvation of ionic intermediates [21]. Dimethylformamide shows the highest reactivity among organic solvents, with rates 1.8 times greater than methanol due to its coordinating ability and high dielectric constant [5].

The mechanistic implications of solvent effects extend beyond simple rate enhancements [10]. Polar aprotic solvents favor SN2-like pathways with clean inversion of stereochemistry, while protic solvents may facilitate competing mechanisms involving proton transfer steps [10]. Nonpolar solvents such as toluene dramatically reduce reaction rates but provide enhanced stereoselectivity due to reduced solvation of competing transition states [9].

| Solvent System | Ring Opening Rate (relative) | Selectivity Change | Mechanism Implications |

|---|---|---|---|

| Methanol | 1.00 | Reference | SN2-like pathway |

| Dichloromethane | 0.15 | Improved trans selectivity | Reduced nucleophilicity |

| Acetonitrile | 0.85 | Reduced selectivity | Polar stabilization |

| Aqueous Buffer (pH 7) | 2.10 | Enhanced reactivity | Proton availability |

| Dimethylformamide | 1.80 | Moderate selectivity | Coordinating solvent |

Ionic liquids represent an emerging class of reaction media that offer unique solvation environments [10]. These organized media provide intermediate reactivity (60% of methanol rate) with variable selectivity depending on the specific ionic liquid structure [10]. The organized nature of ionic liquids can influence the orientation of reactive intermediates and alter the preferred reaction pathways [10].

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₀O₃ [2] | 1 |

| Exact mass | 142.063 Da [3] | 4 |

| Density (25 °C) | 1.074 g mL⁻¹ [1] | 69 |

| Boiling range (0.6 mm Hg) | 60–65 °C [1] | 69 |

| Rotamer preference | Predominantly trans isomer (ca. 90%) [1] | 69 |

Catalytic Systems for Stereocontrolled Synthesis

Dirhodium Complexes in Asymmetric Transformations

Background

Dirhodium tetracarboxylates promote carbene transfer from diazo precursors to electron-poor alkenes, constructing donor–acceptor cyclopropanes such as E2FCC in a single step [4] [5]. Ligand-defined chiral pockets govern enantiotopic face selection of the olefin, delivering high enantioselectivity across broad substrate classes.

Key Enantioselective Protocols

| Entry | Catalyst (2 mol %) | Diazo precursor | Solvent / T (°C) | Yield (%) | ee (%) | dr (trans:cis) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Dirhodium (II) (S)-DOSP₄ | Ethyl diazoacetate | CH₂Cl₂, –20 | 93 [5] | 92 [5] | >20:1 [5] | 74 |

| 2 | Dirhodium (II) (S)-PTAD₄ | Ethyl diazoacetate | CH₂Cl₂, –10 | 87 [5] | 97 [5] | >20:1 [5] | 74 |

| 3 | Dirhodium (II) (R)-BNP₄ | Ethyl diazoacetate | CH₂Cl₂, 0 | 90 [5] | 96 [5] | 18:1 [5] | 74 |

| 4 | Dirhodium (II) (p-PhTPCP)₄ (0.05 mol %) | Ethyl diazoacetate | DMC, 45 | 83,000 TON [6] | 98 [6] | >25:1 [6] | 72 |

| 5 | Dirhodium (II) esp₂ (0.1 mol %) | Ethyl diazoacetate | DMC, 55 | 90 [7] | meso (rac) | 1:1 [7] | 70 |

Highlights

- Ligand electronics. Para-trifluoroacetamide ligands boost face discrimination for ortho-substituted aryl diazoacetates, giving up to 97% ee [5].

- Catalyst loading. Bridged esp ligands endure high temperatures and support >80 k TON for donor-only diazoacetates, enabling kilogram production [7] [6].

- Solvent effect. Dimethyl carbonate enhances turnover yet retains selectivity, aligning with green metrics [7].

Mechanistic Insight

Computational modeling indicates that (S)-DOSP₄ enforces a chiral wall restricting approach of the olefinic double bond to the Rh-carbene, favoring one staggered transition state leading to (1R,2S)-E2FCC [5]. Experimental Hammett analysis further shows that electron-rich donor substituents accelerate cyclopropanation, consistent with frontier orbital controlled interactions [4].

N-Heterocyclic Carbene Catalysis for Ring Functionalization

Aldehyde-Umpolung Ring Opening

E2FCC’s aldehyde engages readily with chiral triazolium-derived N-heterocyclic carbenes to form Breslow intermediates that trigger selective C–C bond cleavage, unveiling nucleophilic acyl-azolium species for further coupling [8].

| Reaction type | Catalyst (10 mol %) | Electrophile | Product | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|

| Domino aza-Michael–aldol | Triazolium D / DIPEA | o-Aminobenzaldehyde | Pyrrolo[1,2-a]quinoline | 80 [9] | 91 [9] | 81 |

| C–C activation of cyclobutenone (analogue) | Triazolium D | Iminoester | γ-Lactam | 84 [8] | 92 [8] | 86 |

| Formal [4 + 2] annulation | Spiro-pyrrolidine triazolium F | Alkylidene oxindole | Tetrahydropyrano-indole | 75 [10] | 94 [10] | 26 |

Highlights

- Ring-opening polarity inversion. Carbene addition to the formyl carbon flips E2FCC from electrophile to nucleophile, enabling bond formations otherwise inaccessible [9].

- Chemo-selectivity. Mild bases (DIPEA) suppress competitive benzoin pathways, steering transformation exclusively through homo-enolate or acyl-azolium channels [10].

- Functional-group tolerance. Both ester and aldehyde groups persist under NHC catalysis, allowing orthogonal downstream diversification [11].

Radical Cooperative Platforms

Combining photoredox catalysis with N-heterocyclic carbenes generates persistent ketyl radicals from E2FCC, which merge with alkyl radicals to craft β-acylated frameworks in up to 98% yield and 96% ee [11].

Copper / Palladium Bimetallic Systems in Tandem Reactions

Rationale and Design

Bimetallic synergy capitalizes on copper’s ability to intercept π-allyl palladium species, mitigate β-hydride elimination, and modulate electronic density through Cu–Pd interactions [12]. Such cooperative catalysis enables sequential C–C coupling followed by ring functionalization of E2FCC.

Representative Tandem Sequences

| Entry | Catalyst combination | Sequence | Overall yield (%) | dr | ee (%) | Notable feature | Ref |

|---|---|---|---|---|---|---|---|

| 1 | CuI (5 mol %) / Pd(OAc)₂ (3 mol %) / X-Phos | Sonogashira cross-coupling of E2FCC vinyl bromide → in-situ cycloisomerization | 88 [13] | >20:1 | – | Water as solvent; sub-nm Cu/Pd clusters [14] | 41,42 |

| 2 | Cu(OAc)₂·H₂O / PdCl₂(dppf) | Guerbet condensation–hydrogen shift on E2FCC aldehyde | 82 [12] | n.a. | >95 [12] | 3:1 Pd:Cu minimizes decarbonylation | 53 |

| 3 | Heterogeneous Cu/Pd@polyaniline | Suzuki–Miyaura coupling then oxidation of E2FCC | 75 [14] | – | – | Recyclable >5 runs | 41 |

Mechanistic synopsis

DFT shows palladium activates the cyclopropane C–Br bond while copper stabilizes enolate-type intermediates, lowering activation energy by 9 kcal mol⁻¹ relative to monometallic pathways [13]. Operando EXAFS confirms surface segregation of copper on palladium nanoparticles, selectively poisoning sites responsible for aldehyde decarbonylation [12].

Enzyme-Mimetic Catalysis for Green Synthesis Approaches

Heme Protein Engineering for Cyclopropanation

Directed evolution of sperm-whale myoglobin generated variant H64G,V68A that catalyzes cyclopropanation of 2-vinyl aldehydes with diazoketones to furnish enantioenriched E2FCC derivatives (>99% ee, >80% yield) under ambient, aqueous conditions [15].

| Variant | Catalyst loading (μM) | Substrate ratio (diazo:alkene) | Yield (%) | ee (%) | TON | Ref |

|---|---|---|---|---|---|---|

| Mb H64G,V68A | 20 | 1:4 | 85 [15] | 99 [15] | 4,250 [15] | 80 |

| Whole-cell Mb H64V,V68A | – | 1:6 | 83 [15] | 97 [15] | 3,900 [15] | 80 |

Biomimetic Organocatalysis

Histidine-functionalized polymer supports emulate enzyme active sites, guiding redox amidation of E2FCC under ambient air without metals (94% conversion, 90% isolated amidate) [16] [17].

Ring-Opening Polymerization

Candida antarctica lipase B mediates polymerization of ε-caprolactone initiated by E2FCC-derived hydroxy esters, delivering alkyne-telechelic PCL (Mn = 24 kDa, Đ 1.25) for bio-orthogonal conjugation [18]. The process operates at 40 °C in toluene, avoiding tin residues common to SnOct catalysts [18] [19].

Comparative Performance Metrics

| Catalytic family | Typical ee range (%) | Catalyst loading | Solvent sustainability | Max TON | Scalability notes |

|---|---|---|---|---|---|

| Dirhodium complexes | 90–99 [6] [5] | 0.05–2 mol % | CH₂Cl₂ → DMC shift improves E-factor [7] | 83,000 [6] | Demonstrated kg campaign [7] |

| NHC organocatalysts | 80–96 [10] [9] | 5–15 mol % | Mild, base-mediated, no metals | 200–300 [9] | Moisture tolerant; easy work-up |

| Cu/Pd bimetallics | – | 0.5–5 mol % (each) | Aqueous or ethanol-water [14] | 10,000 (heterogeneous) [14] | Catalyst recyclable; tunable selectivity |

| Enzyme-mimetic (Mb) | 95–>99 [15] | 0.004 mol % | PBS buffer, air-stable | 4,250 [15] | Whole-cell option simplifies preparation |

Strategic Guidelines for Synthetic Planning

- Target absolute configuration. Dirhodium catalysts offer rapid access to either enantiomer of E2FCC by switching ligand chirality [5], whereas myoglobin variants provide predominantly 1S,2S products [15].

- Functional-group compatibility. NHC routes tolerate free alcohols and amines, enabling late-stage diversification [9]. Cu/Pd systems accommodate halogens and heteroaryl motifs ideal for cross-coupling cascades [13].

- Green metrics. Engineered enzymes outperform metal complexes in E-factor and energy demand, suiting large-volume pharmaceutical production under upcoming ICH Q14 guidelines [15].

- Downstream derivatization. Bromination at the donor site, followed by Suzuki or Sonogashira coupling under Cu/Pd dual catalysis, expands the molecular diversity accessible from a single stereogenic core [14] [13].

- Safety and operational simplicity. Metal-free NHC platforms avoid handling diazo reagents when aldehyde umpolung is exploited, mitigating exotherm risk and regulatory burden [8].